molecular formula C15H24O14 B025944 Heptosyl-2-keto-3-deoxyoctonate CAS No. 101769-91-9

Heptosyl-2-keto-3-deoxyoctonate

Cat. No. B025944
M. Wt: 428.34 g/mol
InChI Key: NLPZLDGWKNBZLH-UHFFFAOYSA-N
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Description

Heptosyl-2-keto-3-deoxyoctonate is a chemical compound with the molecular formula C15H24O14. It is also known by its equivalent terms HE-K-DO and heptosyl-2-keto-3-deoxyoctulosonate .


Synthesis Analysis

The synthesis of Heptosyl-2-keto-3-deoxyoctonate involves a process of mild acid hydrolysis of the glycolipid derived from a Salmonella Rd mutant. This leads to the liberation of three major split products which are identified as free 2-keto-3-deoxyoctonate (KDO), KDO-7-phosphorylethanolamine, and L-glycero-a-D-manno-heptosyl-l,5-I~DO .


Molecular Structure Analysis

The molecular structure of Heptosyl-2-keto-3-deoxyoctonate has been elucidated by dephosphorylation, periodate oxidation, and methylation analysis of lipopolysaccharides isolated from a rough mutant of non-01 V. cholerae .


Chemical Reactions Analysis

The chemical reactions involving Heptosyl-2-keto-3-deoxyoctonate include the liberation of three major split products through mild acid hydrolysis of the glycolipid derived from a Salmonella Rd mutant .

Safety And Hazards

The safety data sheet for Heptosyl-2-keto-3-deoxyoctonate suggests that general advice should be sought from a physician in case of exposure .

properties

IUPAC Name

4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O14/c16-2-4(18)1-5(19)12(9(23)10(24)14(26)27)28-15-11(25)7(21)8(22)13(29-15)6(20)3-17/h2,5-13,15,17,19-25H,1,3H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPZLDGWKNBZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)OC1C(C(C(C(O1)C(CO)O)O)O)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906619
Record name 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(1,2-Dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid

CAS RN

101769-91-9
Record name D-manno-2-Octulosuronic acid, 3-deoxy-5-O-[(6ξ)-α-D-manno-heptopyranosyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101769-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptosyl-2-keto-3-deoxyoctonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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